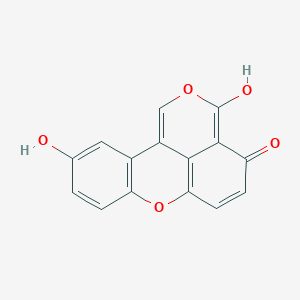

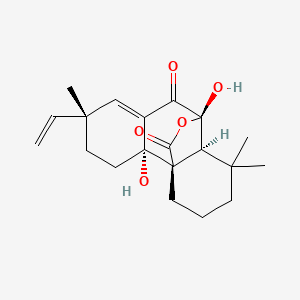

![molecular formula C23H27ClN2O3S B611015 3-[2-(1-Adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid CAS No. 442665-87-4](/img/structure/B611015.png)

3-[2-(1-Adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

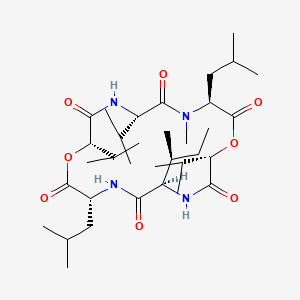

The compound is a derivative of adamantane, which is a type of diamondoid, the smallest unit of diamond-like structures. Adamantane derivatives are known for their high stability and unique chemical properties .

Chemical Reactions Analysis

The reactivity of adamantane derivatives is generally high, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Adamantane itself is known for its high stability and resistance to heat and chemicals .Aplicaciones Científicas De Investigación

Ultrasonic Activation in Synthesis : Ethyl 3-(4-nitrobenzylidenimino) adamantyl-1-carboxylate, a compound structurally similar to the one , has been synthesized using ultrasonic activation. This method offers advantages such as reduced reaction temperatures and times compared to traditional thermal activation methods (Moiseev, Ovchinnikov, & Shadrikova, 2011).

Cancer Cell Growth Inhibition : An adamantyl-substituted molecule, (E)-4-[3'-(1-adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid, derived from a similar structure, has shown apoptotic and antiproliferative activities against various cancer cells. This suggests potential therapeutic applications in cancer treatment (Dawson et al., 2007).

Reactions with Hydrazine and Phenylhydrazine : Adamantyl-substituted keto esters have been studied for their reactions with hydrazine and phenylhydrazine. The complex reaction patterns observed indicate the versatility of these compounds in chemical synthesis (Bormasheva, Nechaeva, & Moiseev, 2008).

Antiviral Activity : Heterocycles containing adamantyl radicals have been investigated for various biological activities, including antiviral properties. This highlights the potential of adamantane derivatives in the development of new antiviral drugs (Makarova et al., 2004).

Antimicrobial and Anti-inflammatory Activities : Adamantylcarbohydrazides and their derivatives have demonstrated significant antimicrobial and anti-inflammatory activities, suggesting their potential in treating infections and inflammatory conditions (Kadi et al., 2007).

Synthesis of Polyamide-Imides : New polyamide-imides containing adamantyl groups have been synthesized, showing properties like high thermal stability and potential for creating amorphous polymer materials (Liaw & Liaw, 2001).

Direcciones Futuras

Propiedades

IUPAC Name |

3-[2-(1-adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClN2O3S/c24-17-1-3-18(4-2-17)25-22-26(20(27)10-19(30-22)21(28)29)6-5-23-11-14-7-15(12-23)9-16(8-14)13-23/h1-4,14-16,19H,5-13H2,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPZEZRNGAXCJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CC(SC4=NC5=CC=C(C=C5)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ogt-IN-2 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

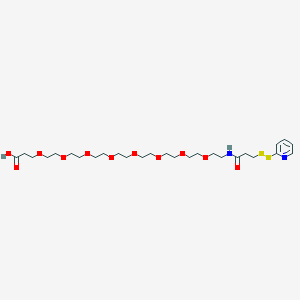

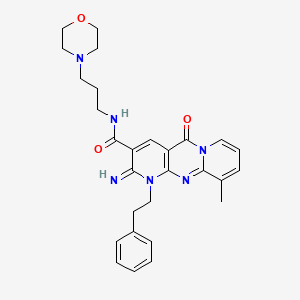

![1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B610952.png)